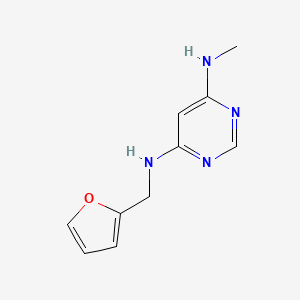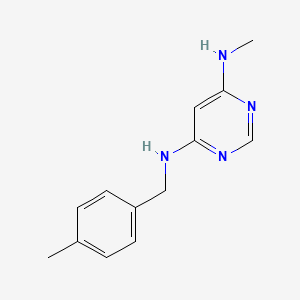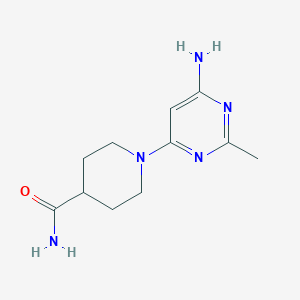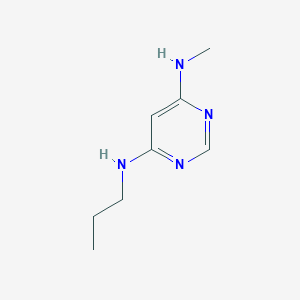![molecular formula C12H16BrNO2S B1493067 Ácido 2-{1-[(4-bromo-2-tienil)metil]piperidin-4-il}acético CAS No. 1502238-15-4](/img/structure/B1493067.png)
Ácido 2-{1-[(4-bromo-2-tienil)metil]piperidin-4-il}acético
Descripción general
Descripción
2-{1-[(4-Bromothiophen-2-yl)methyl]piperidin-4-yl}acetic acid is a useful research compound. Its molecular formula is C12H16BrNO2S and its molecular weight is 318.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-{1-[(4-Bromothiophen-2-yl)methyl]piperidin-4-yl}acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{1-[(4-Bromothiophen-2-yl)methyl]piperidin-4-yl}acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Cristalografía y análisis estructural
El compuesto se ha utilizado en cristalografía para determinar la estructura de moléculas relacionadas. Por ejemplo, derivados como el 2-[(4-bromobencil)tio]-5-(5-bromo-2-tienil)-1,3,4-oxadiazol se han cristalizado para estudiar su estructura molecular y cristalina . Esta aplicación es crucial para comprender la disposición tridimensional de los átomos en una molécula, lo cual es esencial para predecir la reactividad y la interacción con otras moléculas.
Perfil de actividad biológica
El núcleo de 1,3,4-oxadiazol, que es estructuralmente similar al compuesto en cuestión, exhibe una gama de actividades biológicas. Se ha establecido que posee propiedades anticancerígenas, antimicrobianas y antivirales . La investigación de compuestos similares puede conducir al desarrollo de nuevos agentes terapéuticos.
Formación de bases de Schiff
El compuesto puede actuar como precursor para la síntesis de bases de Schiff. Estas se forman a través de la condensación de aminas primarias con carbonilos y se han utilizado como quelantes debido a sus pares de electrones libres. Son significativas en la química inorgánica medicinal por su eficacia farmacológica, biológica y antitumoral .
Cálculos cuánticos y química teórica
El compuesto y sus derivados son objeto de cálculos cuánticos y estudios de química teórica. La teoría del funcional de la densidad (DFT) y otros métodos de mecánica cuántica se utilizan para predecir el comportamiento de las moléculas, lo cual es vital para diseñar fármacos y materiales con propiedades específicas .
Ciencia de los materiales
En la ciencia de los materiales, los derivados del compuesto se han sintetizado y caracterizado para diversas aplicaciones. Por ejemplo, se han creado derivados de imina a través de reacciones de acoplamiento cruzado de Suzuki, que son importantes para desarrollar nuevos materiales con propiedades electrónicas específicas .
Síntesis de ligandos para química de coordinación
El compuesto sirve como bloque de construcción para ligandos en química de coordinación. Estos ligandos pueden unirse a iones metálicos, formando complejos con diversas aplicaciones que van desde la catálisis hasta la ciencia de los materiales .
Mecanismo De Acción
Target of Action
Many compounds interact with specific proteins or enzymes in the body, altering their function. These targets are often key components in biochemical pathways, and their modification can have significant effects on cellular function .
Mode of Action
The compound may bind to its target, changing the target’s shape and therefore its function. This can result in the activation or inhibition of the target, depending on the specific interaction .
Biochemical Pathways
The compound’s interaction with its target can affect various biochemical pathways. For example, it might inhibit an enzyme that is crucial for the synthesis of a certain molecule, thereby reducing the levels of that molecule in the cell .
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (ADME) properties will determine its bioavailability. Factors such as the compound’s size, charge, and hydrophobicity can influence these properties .
Result of Action
The ultimate effect of the compound will depend on the roles of its targets and the biochemical pathways it affects. This could range from changes in cellular metabolism to the induction of cell death .
Action Environment
The compound’s efficacy and stability can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. Additionally, the compound’s action might be affected by the specific characteristics of the biological environment in which it is present .
Análisis Bioquímico
Biochemical Properties
2-{1-[(4-Bromothiophen-2-yl)methyl]piperidin-4-yl}acetic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with specific enzymes involved in metabolic pathways, altering their catalytic activity and affecting the overall metabolic flux. The nature of these interactions can vary, including enzyme inhibition or activation, binding to active sites, and modulation of enzyme-substrate affinity .
Cellular Effects
The effects of 2-{1-[(4-Bromothiophen-2-yl)methyl]piperidin-4-yl}acetic acid on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of certain genes involved in cell growth and differentiation, leading to changes in cellular behavior. Additionally, it can impact cell signaling pathways by interacting with key signaling molecules, thereby altering the downstream effects on cellular processes .
Molecular Mechanism
The molecular mechanism of action of 2-{1-[(4-Bromothiophen-2-yl)methyl]piperidin-4-yl}acetic acid involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For instance, it can inhibit or activate enzymes by binding to their active sites or allosteric sites, thereby modulating their catalytic activity. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-{1-[(4-Bromothiophen-2-yl)methyl]piperidin-4-yl}acetic acid can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods. The long-term effects on cellular function can vary, with some studies indicating potential cytotoxic effects at higher concentrations or prolonged exposure .
Dosage Effects in Animal Models
The effects of 2-{1-[(4-Bromothiophen-2-yl)methyl]piperidin-4-yl}acetic acid in animal models vary with different dosages. At lower dosages, this compound may exhibit beneficial effects, such as modulating metabolic pathways or influencing cellular processes. At higher dosages, it can lead to toxic or adverse effects, including cytotoxicity, organ damage, or other physiological disturbances. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its desired effects without causing significant harm .
Metabolic Pathways
2-{1-[(4-Bromothiophen-2-yl)methyl]piperidin-4-yl}acetic acid is involved in various metabolic pathways, interacting with specific enzymes and cofactors. These interactions can influence the overall metabolic flux and alter the levels of certain metabolites. For instance, this compound may act as a substrate or inhibitor for enzymes involved in key metabolic pathways, thereby affecting the production or degradation of specific metabolites .
Transport and Distribution
The transport and distribution of 2-{1-[(4-Bromothiophen-2-yl)methyl]piperidin-4-yl}acetic acid within cells and tissues are critical for its biological activity. This compound can interact with specific transporters or binding proteins, facilitating its uptake and distribution within the cell. Additionally, its localization and accumulation within specific cellular compartments can influence its activity and function. For example, it may accumulate in certain organelles, such as the mitochondria or endoplasmic reticulum, where it can exert its effects on cellular processes .
Subcellular Localization
The subcellular localization of 2-{1-[(4-Bromothiophen-2-yl)methyl]piperidin-4-yl}acetic acid is essential for understanding its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression, or to the mitochondria, where it can affect metabolic processes .
Propiedades
IUPAC Name |
2-[1-[(4-bromothiophen-2-yl)methyl]piperidin-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2S/c13-10-6-11(17-8-10)7-14-3-1-9(2-4-14)5-12(15)16/h6,8-9H,1-5,7H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDTWCAIIHKMYJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC(=O)O)CC2=CC(=CS2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![3-[(3,3,3-Trifluoro-2-hydroxypropyl)sulfanyl]propane-1,2-diol](/img/structure/B1493003.png)

![1-(prop-2-yn-1-yl)-3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1493005.png)
![Methyl 2-[(6-chloropyrimidin-4-yl)(methyl)amino]acetate](/img/structure/B1493007.png)
